molecular formula C7H7F3N2O B8813993 (4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol

(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol

Cat. No. B8813993
M. Wt: 192.14 g/mol
InChI Key: BVXBTSVNBIWAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C7H7F3N2O and its molecular weight is 192.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)methanol

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[4-methyl-2-(trifluoromethyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C7H7F3N2O/c1-4-5(3-13)2-11-6(12-4)7(8,9)10/h2,13H,3H2,1H3

InChI Key

BVXBTSVNBIWAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate (122.4 mg) in toluene (5.1 mL) was added diisobutylaluminum hydride (1.0 mol/L in hexane, 1.150 mL) at 0° C. The mixture was stirred at 0° C. under nitrogen atmosphere for 2.5 h, and then at room temperature for 2 h. To the mixture was added diisobutylaluminum hydride (1.0 mol/L in hexane, 0.58 mL) again at 0° C. and the mixture was stirred at 0° C. for 2 h. To the mixture was added sodium sulfate decahydrate (556 mg), and the mixture was stirred at room temperature overnight. The mixture was filtered through on the pad of Celite®. The filtrate was concentrated in vacuo to give the title compound (97.6 mg).
Quantity
122.4 mg
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
556 mg
Type
reactant
Reaction Step Four

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